
Quinoline-3,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline-3,6-diamine is a heterocyclic aromatic amine with the molecular formula C9H9N3 It is a derivative of quinoline, which is a compound consisting of a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
Quinoline-3,6-diamine can be synthesized through several methods. One common approach involves the reduction of 3,6-dinitroquinoline using reducing agents such as stannous chloride dihydrate in ethanol . Another method includes the cyclization of α,β-unsaturated aldehydes with substituted anilines under acidic conditions, such as the Skraup and Doebner–Miller reactions . These reactions typically require catalysts like heteropolyacids or phosphotungstic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial production .
化学反应分析
Types of Reactions
Quinoline-3,6-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-3,6-dione using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Stannous chloride dihydrate in ethanol.
Major Products Formed
Oxidation: Quinoline-3,6-dione.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, such as nitroquinolines, sulfoquinolines, and haloquinolines.
科学研究应用
Quinoline-3,6-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of fluorescent probes and dyes for biological imaging and diagnostics.
Medicine: This compound derivatives exhibit potential as antimicrobial, antiviral, and anticancer agents.
作用机制
The mechanism of action of quinoline-3,6-diamine and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, quinoline derivatives can inhibit the activity of DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria . In cancer cells, this compound derivatives may induce apoptosis by targeting specific signaling pathways and proteins involved in cell proliferation and survival .
相似化合物的比较
Quinoline-3,6-diamine can be compared with other similar compounds, such as:
Quinoline-5,6-diamine: Another diamine derivative of quinoline with similar chemical properties but different substitution patterns.
Quinoxaline: A nitrogen-containing heterocyclic compound with a similar structure but different reactivity and applications.
Quinolone: A class of compounds with a carbonyl group at the 4-position, widely used as antibiotics.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
属性
CAS 编号 |
7200-62-6 |
|---|---|
分子式 |
C9H9N3 |
分子量 |
159.19 g/mol |
IUPAC 名称 |
quinoline-3,6-diamine |
InChI |
InChI=1S/C9H9N3/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,10-11H2 |
InChI 键 |
NJOLJFORGJDQKW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=C(C=C2C=C1N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B11921823.png)
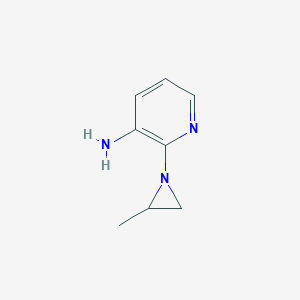

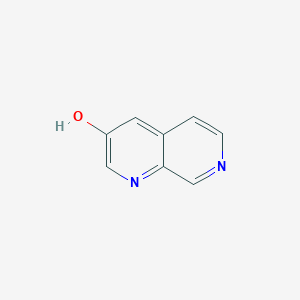
![Imidazo[1,2-a]pyrimidine-2-carbonitrile](/img/structure/B11921848.png)
![Furo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B11921849.png)
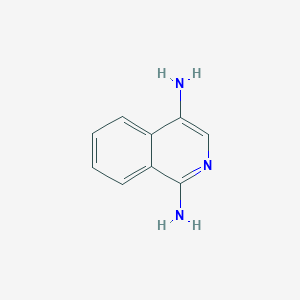
![(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol](/img/structure/B11921858.png)

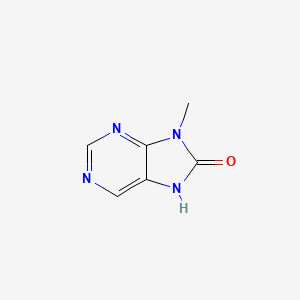
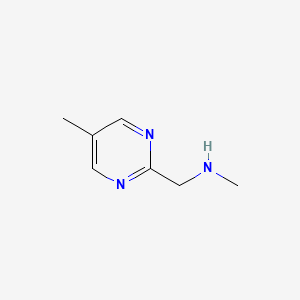

![(1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol](/img/structure/B11921881.png)

